molecular formula C12H17NO B14006058 n-(Butan-2-yl)-4-methylbenzamide CAS No. 16409-28-2

n-(Butan-2-yl)-4-methylbenzamide

Cat. No.: B14006058
CAS No.: 16409-28-2
M. Wt: 191.27 g/mol
InChI Key: TVYWANJJHAGEAL-UHFFFAOYSA-N
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Description

n-(Butan-2-yl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Butan-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with butan-2-amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with butan-2-amine to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: n-(Butan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide to the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: n-(Butan-2-yl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry: this compound finds applications in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of n-(Butan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    n-(Butan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    n-(Butan-2-yl)-4-methoxybenzamide: Similar structure with a methoxy group on the benzene ring.

    n-(Butan-2-yl)-4-chlorobenzamide: Similar structure with a chlorine atom on the benzene ring.

Uniqueness: n-(Butan-2-yl)-4-methylbenzamide is unique due to the presence of the butan-2-yl group and the methyl group on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

16409-28-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-butan-2-yl-4-methylbenzamide

InChI

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

TVYWANJJHAGEAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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